
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one is a complex organic compound with the molecular formula C23H17N3OS This compound is characterized by the presence of a pyridazinone core substituted with benzyl and phenoxathiin groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenoxathiin derivatives with a pyridazinone precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as continuous flow synthesis and automated reaction systems may be employed to enhance production rates and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various substituents can be introduced into the molecule through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3-amine
- 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-DL-alanyl)mercapto-pyrimidine
- 4-Benzyl-6-(phenoxathiin-2-yl)-3-(N-phthalyl-L-valyl)mercapto-pyrimidine
Uniqueness
4-Benzyl-6-(phenoxathiin-2-yl)pyridazin-3(2H)-one stands out due to its specific substitution pattern and the presence of both benzyl and phenoxathiin groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
667466-69-5 |
|---|---|
Molecular Formula |
C23H16N2O2S |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-benzyl-3-phenoxathiin-2-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C23H16N2O2S/c26-23-17(12-15-6-2-1-3-7-15)13-18(24-25-23)16-10-11-20-22(14-16)28-21-9-5-4-8-19(21)27-20/h1-11,13-14H,12H2,(H,25,26) |
InChI Key |
GNHOJMDXZQLCRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=NNC2=O)C3=CC4=C(C=C3)OC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


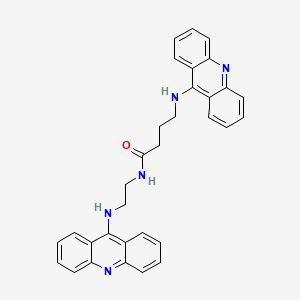
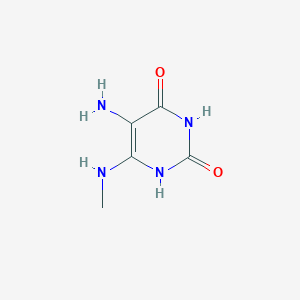

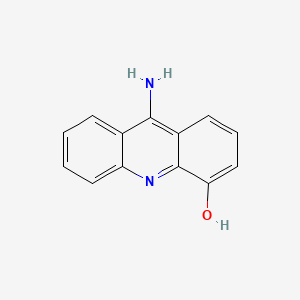
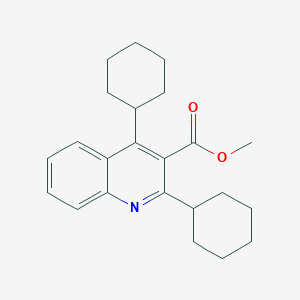
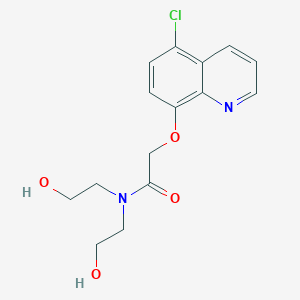
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl pyridine-3-carboxylate](/img/structure/B12909981.png)
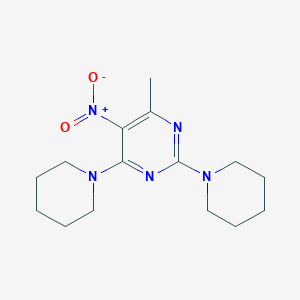
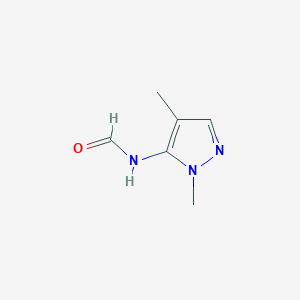


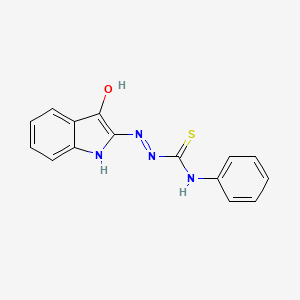
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

